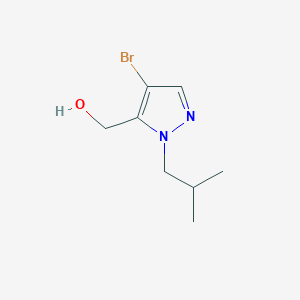

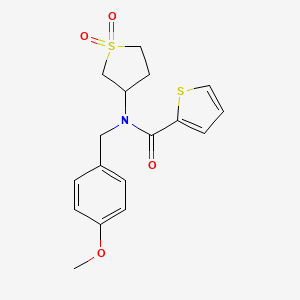

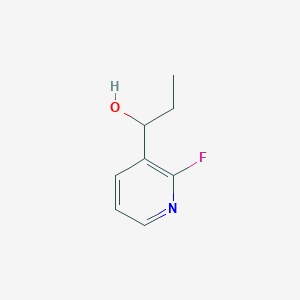

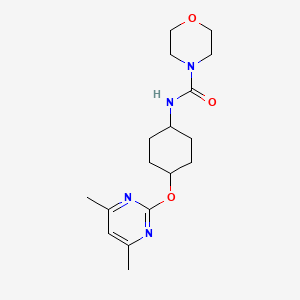

![molecular formula C22H14N2O4 B2593095 3-benzyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883954-62-9](/img/structure/B2593095.png)

3-benzyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-benzyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione, also known as BC-11, is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the chromenopyrimidine family and has been reported to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.

Scientific Research Applications

Antibacterial Activity

Furan derivatives have garnered significant attention due to their remarkable therapeutic efficacy. Researchers have synthesized novel furan compounds with antibacterial activity, aiming to combat microbial resistance. These agents show promise against both gram-positive and gram-negative bacteria . The furan nucleus serves as a crucial scaffold for designing innovative antibacterial agents.

Anti-Inflammatory and Analgesic Properties

Furan-containing compounds, including our target molecule, have demonstrated anti-inflammatory and analgesic effects. These properties make them potential candidates for managing pain and inflammation-related conditions . Further investigations into their mechanisms of action could reveal new therapeutic avenues.

Antiviral Potential

Furans exhibit antiviral activity against various viruses. While specific studies on SMR000047964 are limited, its furan structure suggests potential antiviral properties. Researchers continue to explore furan derivatives for their ability to inhibit viral replication and entry .

Anticancer Effects

Furan derivatives have shown promise as anticancer agents. Although direct studies on SMR000047964 are scarce, its structural features align with those of other furan-based compounds with antitumor activity. These compounds interfere with cancer cell growth, apoptosis pathways, and angiogenesis .

Anti-Ulcer and Gastroprotective Actions

Furan compounds, including furan-2-carboxylic acid derivatives, possess anti-ulcer properties. They help protect the gastric mucosa and may be useful in managing gastrointestinal disorders .

Potential as Muscle Relaxants

Some furan derivatives exhibit muscle relaxant effects. While more research is needed to explore this specific application for SMR000047964, its furan moiety suggests potential interactions with muscle tissue .

Mechanism of Action

Mode of Action

It is suggested that the presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold in the compound is important for interactions with the amino acids present in the active site of the enzyme . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity .

properties

IUPAC Name |

3-benzyl-2-(furan-2-yl)chromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N2O4/c25-19-15-9-4-5-10-16(15)28-21-18(19)22(26)24(13-14-7-2-1-3-8-14)20(23-21)17-11-6-12-27-17/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGOZONNTABRSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5,5,7,7-tetramethyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2593016.png)

![4-fluoro-N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2593019.png)

![3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2593021.png)

![2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2593022.png)

![6-[(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)thio]-N-cyclobutylnicotinamide](/img/structure/B2593026.png)

![3-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2593035.png)